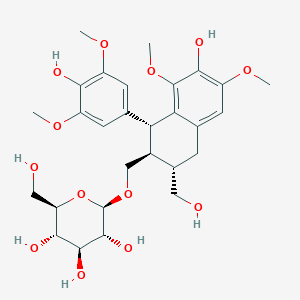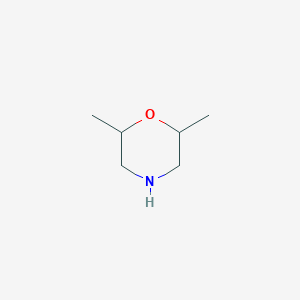![molecular formula C13H11NO2S B058215 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carbonsäure CAS No. 153894-33-8](/img/structure/B58215.png)
5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H11NO2S and its molecular weight is 245.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Behandlung von Infektionen mit dem Respiratorischen Synzytial-Virus (RSV)
Diese Verbindung ist zur Behandlung von Infektionen mit dem Respiratorischen Synzytial-Virus (RSV) geeignet . RSV ist eine häufige Ursache für Bronchiolitis und Lungenentzündung bei Säuglingen unter einem Jahr . Die Verbindung soll RSV-Infektionen und damit verbundene Krankheiten behandeln oder verhindern, insbesondere solche, die durch die Stämme A und B des Virus verursacht werden .
Prävention von mit RSV-Infektionen verbundenen Krankheiten
Neben der Behandlung von RSV-Infektionen ist diese Verbindung auch zur Vorbeugung von mit RSV-Infektionen verbundenen Krankheiten geeignet . Dies könnte möglicherweise die Anzahl der Krankenhausaufenthalte und die damit verbundenen medizinischen Kosten im Zusammenhang mit RSV-Infektionen reduzieren .
Verwendung als Zwischenprodukt in der Arzneimittelsynthese
Die Verbindung wird als Zwischenprodukt bei der Herstellung von Benzothienoazepin-Verbindungen verwendet, die Inhibitoren der RSV-RNA-Polymerase sind . Dies macht sie zu einem wertvollen Bestandteil bei der Entwicklung neuer antiviraler Medikamente .
Potenzielle Verwendung in der Krebsforschung
Obwohl es nicht viele Informationen über diese spezielle Anwendung gibt, haben ähnliche Verbindungen, die Fragmente von 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]chinolin-2-on und Thiazol kombinieren, sich als selektive und duale Inhibitoren von Faktor Xa und Faktor XIa erwiesen . Dies deutet auf potenzielle Anwendungen in der Krebsforschung hin.
Verwendung in pharmazeutischen Formulierungen
Die Verbindung könnte aufgrund ihrer therapeutischen Eigenschaften möglicherweise in pharmazeutischen Formulierungen verwendet werden. Zum Beispiel könnte sie mit einem topisch verträglichen Verdünnungsmittel wie Lactose, Glucose oder Mannitol kombiniert werden .
Wirkmechanismus
Target of Action
The primary target of the compound 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid is the Respiratory Syncytial Virus (RSV) . RSV is a pneumovirus of the paramyxovirus family and is the most common cause of bronchiolitis and pneumonia in infants under one year of age .
Mode of Action
The compound acts as an inhibitor of the RSV RNA polymerase . By inhibiting this enzyme, the compound prevents the virus from replicating its RNA, thereby halting the spread of the virus within the host.
Biochemical Pathways
It is known that the compound interferes with the viral replication process by inhibiting the rsv rna polymerase . This disruption of the viral life cycle prevents the virus from spreading and causing further damage to the host’s respiratory system.
Pharmacokinetics
The compound is described as an intermediate used to prepare benzothienoazepine compounds , suggesting that it may undergo further reactions to form active compounds.
Result of Action
The primary result of the compound’s action is the prevention of RSV infection and associated diseases . By inhibiting the RSV RNA polymerase, the compound prevents the virus from replicating and spreading, thereby reducing the severity of the infection.
Eigenschaften
IUPAC Name |
5,6-dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c15-13(16)11-7-8-5-6-14-10-4-2-1-3-9(10)12(8)17-11/h1-4,7,14H,5-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJYGABQLZJUSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C3=C1C=C(S3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566069 |
Source


|
| Record name | 5,6-Dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153894-33-8 |
Source


|
| Record name | 5,6-Dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B58172.png)


